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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-(4-
Methylphenoxy)azetidine against a panel of common off-targets relevant to drug discovery

and safety pharmacology. Due to the limited publicly available experimental data on this

specific compound, this report presents a hypothetical, yet representative, cross-reactivity

profile based on the known pharmacology of structurally similar azetidine-based compounds

targeting the central nervous system (CNS). The data herein is intended to serve as an

illustrative example for researchers engaged in the development of CNS-active small

molecules.

The guide includes a direct comparison with two structurally analogous compounds: 3-

(Phenoxy)azetidine and 1-Benzyl-3-(4-methylphenoxy)azetidine. The objective is to provide a

framework for understanding potential off-target liabilities and to offer detailed experimental

protocols for assessing compound selectivity.

Data Presentation: Comparative Off-Target Binding
Profile
The following table summarizes the hypothetical binding affinities (Ki, nM) of 3-(4-
Methylphenoxy)azetidine and two comparator compounds against a panel of selected
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receptors, ion channels, and enzymes. This panel is representative of standard safety

pharmacology screens for CNS-active compounds.

Target Class Target

3-(4-
Methylphenox
y)azetidine (Ki,
nM)

3-
(Phenoxy)azeti
dine (Ki, nM)

1-Benzyl-3-(4-
methylphenox
y)azetidine (Ki,
nM)

GPCRs 5-HT2A >10,000 >10,000 8,500

Dopamine D2 8,500 9,200 7,800

Muscarinic M1 >10,000 >10,000 >10,000

Adrenergic α1A 9,800 >10,000 6,500

Histamine H1 7,200 8,900 5,100

Ion Channels hERG >10,000 >10,000 >10,000

Nav1.5 >10,000 >10,000 9,500

Cav1.2 >10,000 >10,000 >10,000

Transporters

Serotonin

Transporter

(SERT)

5,300 6,100 4,200

Norepinephrine

Transporter

(NET)

4,800 5,500 3,900

Dopamine

Transporter

(DAT)

6,200 7,300 5,800

Enzymes
Kinase Panel

(representative)

- EGFR >10,000 >10,000 >10,000

- Src >10,000 >10,000 9,800

- CDK2 >10,000 >10,000 >10,000
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Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-

reactivity profiling.

Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for

a specific receptor.[1][2][3]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a

panel of receptors, ion channels, and transporters.

Materials:

Test compounds (e.g., 3-(4-Methylphenoxy)azetidine)

Cell membranes or recombinant cells expressing the target of interest

Specific radioligand for each target (e.g., [3H]-Ketanserin for 5-HT2A)

Assay buffer (target-specific)

96-well filter plates

Scintillation fluid

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate

assay buffer.

Reaction Mixture: In a 96-well plate, combine the cell membranes, the specific radioligand at

a concentration close to its Kd, and varying concentrations of the test compound.

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined

time to reach equilibrium.
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Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from

free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a

scintillation counter.

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits

50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its equilibrium dissociation constant.

Kinase Panel Screening
Kinase panel screening is used to assess the selectivity of a compound against a broad range

of kinases.[4]

Objective: To determine the percent inhibition of a panel of kinases by the test compound at a

fixed concentration.

Materials:

Test compound

Panel of purified recombinant kinases

ATP

Kinase-specific substrate (e.g., a peptide)

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Luminometer
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Procedure:

Compound Preparation: Prepare the test compound at a standard screening concentration

(e.g., 10 µM).

Reaction Mixture: In a multi-well plate, combine the kinase, the test compound, and the

kinase-specific substrate in the assay buffer.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Detection: Stop the reaction and add the detection reagent to measure the amount of ADP

produced, which is proportional to the kinase activity.

Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

Visualizations
The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a

hypothetical signaling pathway that could be affected by off-target binding.
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Experimental workflow for cross-reactivity profiling.
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Hypothetical off-target signaling pathway activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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